An In-depth Technical Guide to 4-Methylquinoline-8-carboxylic acid (CAS 70585-53-4)
An In-depth Technical Guide to 4-Methylquinoline-8-carboxylic acid (CAS 70585-53-4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 4-Methylquinoline-8-carboxylic acid. Designed for professionals in research and development, this document synthesizes available data to offer insights into the core characteristics of this heterocyclic compound.
Chemical Identity and Physical Properties
4-Methylquinoline-8-carboxylic acid is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both a methyl group and a carboxylic acid group on the quinoline scaffold imparts specific chemical characteristics that are of interest in organic synthesis and medicinal chemistry.
Structure and Identification
-
IUPAC Name: 4-methylquinoline-8-carboxylic acid
-
CAS Number: 70585-53-4
-
Molecular Formula: C₁₁H₉NO₂[1]
-
Molecular Weight: 187.19 g/mol [1]
-
Canonical SMILES: CC1=C2C=CC=C(C2=NC=C1)C(=O)O[2]
-
InChI Key: QXIYMAYIEOSSJE-UHFFFAOYSA-N[2]
Physicochemical Properties
| Property | Value | Source |
| XlogP | 2.3 | Predicted by PubChemLite[2] |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Predicted to have low to moderate solubility in polar protic solvents and moderate to high solubility in polar aprotic solvents like DMSO and DMF.[3] | Theoretical Assessment |
The quinoline core and methyl group contribute to the molecule's non-polar character, while the carboxylic acid group provides polarity and hydrogen bonding capabilities.[3] This dual nature suggests a nuanced solubility profile.[3]
Spectral Data for Structural Elucidation
Detailed experimental spectral data for 4-Methylquinoline-8-carboxylic acid are not widely published. However, characteristic spectral features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methyl group, and a downfield, often broad, singlet for the carboxylic acid proton. The aromatic region would display a complex splitting pattern due to the substituted quinoline system. The carboxylic acid proton is highly deshielded and typically appears in the 10-12 ppm region.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit signals for the eleven carbon atoms. The carbonyl carbon of the carboxylic acid will be significantly downfield. The aromatic carbons will resonate in the typical range for quinoline systems, and the methyl carbon will appear upfield.
Infrared (IR) Spectroscopy
Key IR absorption bands are expected for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and C-H stretches of the aromatic ring and methyl group.[4]
Mass Spectrometry
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for quinoline carboxylic acids involve the loss of the carboxyl group (-COOH) as a radical (45 Da) or the loss of carbon dioxide (CO₂) (44 Da).[5]
The following diagram illustrates the predicted mass spectrometry fragmentation of 4-Methylquinoline-8-carboxylic acid.
Caption: Predicted major fragmentation pathways for 4-Methylquinoline-8-carboxylic acid in mass spectrometry.
Synthesis of 4-Methylquinoline-8-carboxylic acid
Doebner-von Miller Reaction
The Doebner-von Miller reaction is a classic method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[7] A variation of this, the Doebner reaction, utilizes an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids.[7]
Conceptual Workflow for Doebner Synthesis:
Caption: Conceptual workflow for the synthesis of 4-Methylquinoline-8-carboxylic acid via a Doebner-type reaction.
Experimental Protocol (General Procedure):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted aniline (e.g., an amino-toluic acid derivative) in a suitable solvent such as ethanol.
-
Addition of Reagents: Add an aldehyde (e.g., acetaldehyde) and pyruvic acid to the solution.
-
Reaction Conditions: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and isolate the crude product. Purification can be achieved by recrystallization from an appropriate solvent.
Pfitzinger Reaction
The Pfitzinger reaction provides another route to quinoline-4-carboxylic acids, typically starting from isatin and a carbonyl compound.[8]
Reactivity and Potential Applications
The chemical reactivity of 4-Methylquinoline-8-carboxylic acid is dictated by its constituent functional groups: the quinoline ring, the methyl group, and the carboxylic acid.
Reactivity of the Quinoline Ring
The quinoline ring system is generally less reactive towards electrophilic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. Electrophilic attack is more likely to occur on the benzene ring portion of the molecule. The nitrogen atom can be protonated or alkylated.
Reactivity of the Carboxylic Acid
The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and reduction to an alcohol.[9] It can also be converted to an acid chloride, which is a more reactive intermediate for further functionalization.[9]
Reactivity of the Methyl Group
The methyl group at the 4-position is activated by the quinoline ring and can participate in condensation reactions.
Logical Relationship of Reactivity:
Caption: Reactivity map of 4-Methylquinoline-8-carboxylic acid's functional groups.
Potential Applications in Drug Discovery
Quinoline-4-carboxylic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[10] A notable application is in the development of inhibitors for dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8][11] Inhibition of DHODH can lead to anticancer and immunosuppressive effects.[8] The structural features of 4-Methylquinoline-8-carboxylic acid make it an interesting candidate for further investigation as a scaffold in the design of novel therapeutic agents.
Safety and Handling
Detailed toxicological data for 4-Methylquinoline-8-carboxylic acid is not available. However, based on the safety information for related quinoline derivatives, it should be handled with care in a laboratory setting.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[12]
-
Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
In case of exposure:
Conclusion
4-Methylquinoline-8-carboxylic acid is a heterocyclic compound with a promising scaffold for applications in organic synthesis and medicinal chemistry. While experimental data on its specific properties are limited, this guide provides a comprehensive overview based on predicted data, information from analogous compounds, and established chemical principles. Further experimental investigation into its physical properties, spectral characteristics, and biological activities is warranted to fully explore its potential.
References
-
Mol-Instincts. (2025, May 20). 4-methylquinoline - 491-35-0, C10H9N, density, melting point, boiling point, structural formula, synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylquinoline. Retrieved from [Link]
- Larsen, S. D., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4846-4860.
- Dzurilla, M., et al. (1995). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 49(4), 215-217.
- Google Patents. (n.d.). WO2007060685A1 - An improved process for the synthesis of quinoline derivatives.
-
The Royal Society of Chemistry. (n.d.). Direct Alkylation of Heteroarenes with Unactivated Bromoalkanes using Photoredox Gold Catalysis. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S22. 13 C NMR spectrum of 4. Retrieved from [Link]
-
PubChemLite. (n.d.). 4-methylquinoline-8-carboxylic acid (C11H9NO2). Retrieved from [Link]
-
Appretech Scientific Limited. (n.d.). 4-methylquinoline-8-carboxylic acid. Retrieved from [Link]
-
Chongqing Chemdad Co., Ltd. (n.d.). 4-Methyl-1,2,3,4-tetrahydroquinoline-8-carboxylic acid. Retrieved from [Link]
- MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1361-1369.
- Google Patents. (n.d.). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
- Wang, T., et al. (2017). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Mass Spectrometry, 52(11), 747-757.
-
National Toxicology Program. (2001, October 24). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). Retrieved from [Link]
-
ResearchGate. (2022, September 30). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
- MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 234.
-
ACS Publications. (2018, May 4). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]
-
The University of British Columbia. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. Retrieved from [Link]
-
Jack Westin. (n.d.). Carboxylic Acids Important Reactions. Retrieved from [Link]
Sources
- 1. appretech.com [appretech.com]
- 2. PubChemLite - 4-methylquinoline-8-carboxylic acid (C11H9NO2) [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chempap.org [chempap.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jackwestin.com [jackwestin.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aksci.com [aksci.com]
- 13. chemicalbook.com [chemicalbook.com]
